6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-3-23-10-4-6-12-14(8-10)24-16(18-12)20-17-19-13-7-5-11(26(2,21)22)9-15(13)25-17/h4-9H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOVNAVQVJALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are not fully understood yet. Thiazole derivatives have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Cellular Effects
The cellular effects of this compound are not well-documented. Some isoxazole derivatives of similar compounds have shown anti-cancer activity against various cancer cell lines. These compounds were found to induce G2/M cell cycle arrest and apoptosis by increasing the levels of p53.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is known that thiazole derivatives can interact with various biomolecules and exert their effects at the molecular level. For instance, some compounds have been found to induce apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax.
Biological Activity
6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic compound characterized by its complex structure, which includes benzo[d]thiazole moieties and a methylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 415.6 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that compounds containing thiazole derivatives, including those similar to this compound, exhibit significant anticancer properties. For example, studies have shown that benzo[d]isothiazole derivatives can inhibit the growth of leukemia cell lines and solid tumors, suggesting a potential role in cancer therapy .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | MT-4 (HIV) | 4 - 9 | Cytotoxicity observed |
| Compound B | Various leukemia lines | Not reported | Growth inhibition |
| 6-Ethoxy Compound | TBD | TBD | Further studies needed |
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Case Studies and Research Findings
- Anticancer Efficacy : A study on benzo[d]isothiazole derivatives demonstrated that certain compounds exhibited cytotoxic effects against human lymphocytes supporting HIV growth, indicating a potential dual role of these compounds in both antiviral and anticancer contexts .
- Structure-Activity Relationship (SAR) : Research focusing on thiazole derivatives has revealed that modifications to the N-substituent can significantly impact biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic ring has been associated with enhanced potency against Plasmodium falciparum, the causative agent of malaria .
- Pharmacological Potential : The unique combination of functional groups in compounds like 6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amines suggests distinct biological properties that warrant further investigation into their therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Substituents and Bioactivities of Selected Benzothiazole Derivatives
Activity Profiles and Mechanistic Insights
Nitric Oxide (NO) Scavenging and Urease Inhibition
- Compound 3c (6-(4-methoxyphenyl)) demonstrated 67% NO scavenging at 50 μg/mL, outperforming the brominated analog 4 (54%) . The methoxy group’s electron-donating nature may enhance radical stabilization.
- Compound 3e (6-phenyl) showed potent urease inhibition (IC50 26.35 μg/mL), suggesting aryl substituents improve enzyme binding . The target compound’s methylsulfonyl group, being more polar, may alter binding kinetics compared to phenyl or methoxy groups.
Anticancer Activity
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine induced apoptosis via mitochondrial p53 pathways, with IC50 values as low as 12 μM . The fluoro and methoxy substituents likely enhance DNA intercalation, whereas the target compound’s ethoxy and methylsulfonyl groups may modulate solubility and target selectivity.
Neuroprotective Activity
- Riluzole (6-trifluoromethoxy) is clinically used for ALS, highlighting the importance of electron-withdrawing groups in neuroprotection . The methylsulfonyl group in the target compound may offer similar stability but with distinct pharmacokinetics.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Methylsulfonyl and trifluoromethoxy substituents improve metabolic stability and binding affinity compared to electron-donating groups (e.g., methoxy) .
Dual Benzothiazole Cores : The target compound’s dual-ring system may enhance binding avidity compared to single-ring derivatives like 3c or 3e .
Substituent Position: 6-Substituted benzothiazoles generally show higher activity than 4- or 5-substituted analogs, as seen in NO scavenging and urease inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
